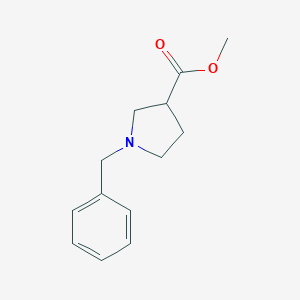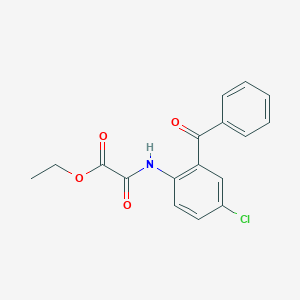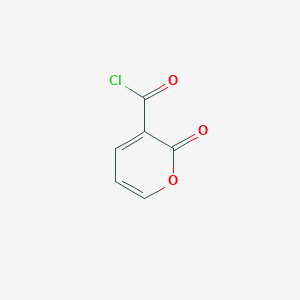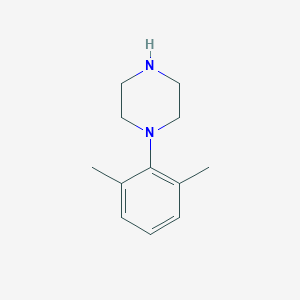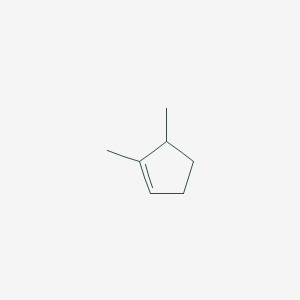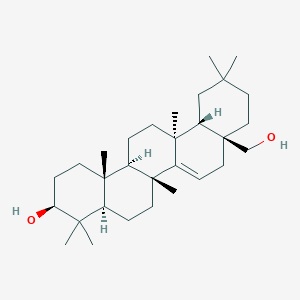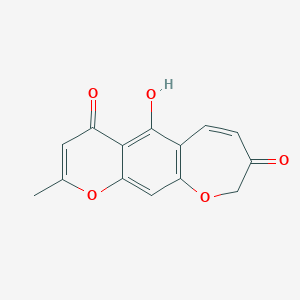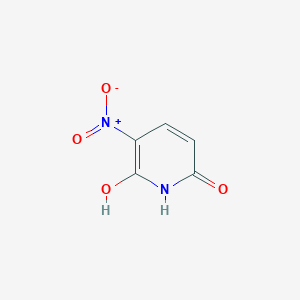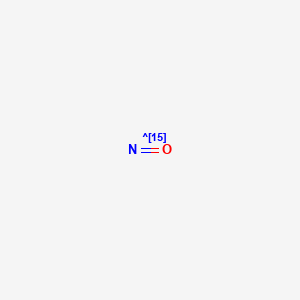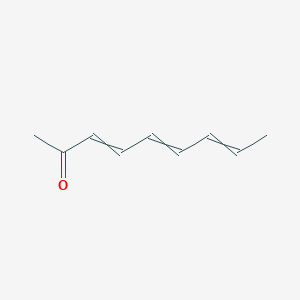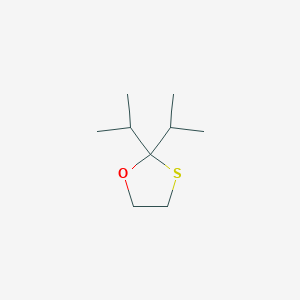
2,2-Diisopropyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diisopropyl-1,3-oxathiolane, commonly known as DIPT, is a cyclic sulfide compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents and has a characteristic odor. DIPT is a versatile compound that has gained popularity due to its unique chemical properties and its ability to react with a wide range of chemical compounds.
Mecanismo De Acción
The mechanism of action of DIPT is not fully understood, but it is believed to react with various chemical compounds through the formation of sulfur-nitrogen bonds. These bonds are essential for the formation of various heterocyclic compounds, which are important in the development of new pharmaceuticals and other chemical compounds.
Biochemical and Physiological Effects
DIPT has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIPT has several advantages for use in lab experiments, including its low cost, ease of synthesis, and versatility in chemical reactions. However, it also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research involving DIPT, including the development of new pharmaceuticals, the study of its potential use in the treatment of inflammatory diseases, and the investigation of its potential use as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action of DIPT and its potential applications in various scientific fields.
In conclusion, DIPT is a versatile and important compound in scientific research, with potential applications in the development of new pharmaceuticals, the study of chemical reactions, and the investigation of its biochemical and physiological effects. While there are limitations to its use, further research is needed to fully understand its potential and to explore new directions for its use in scientific research.
Métodos De Síntesis
DIPT can be synthesized through a variety of methods, including the reaction of isopropyl alcohol with thionyl chloride, followed by the addition of potassium hydroxide. Another method involves the reaction of isopropyl alcohol with phosphorus pentasulfide, followed by the addition of sodium hydroxide. These methods are relatively simple and efficient, making DIPT a cost-effective compound for scientific research purposes.
Aplicaciones Científicas De Investigación
DIPT has been used in a wide range of scientific research applications, including the synthesis of new chemicals, the study of chemical reactions, and the development of new pharmaceuticals. It has been used as a reagent in the synthesis of various heterocyclic compounds, including thiazoles and oxazoles. DIPT has also been used in the study of chemical reactions involving sulfur and nitrogen.
Propiedades
Número CAS |
16047-99-7 |
|---|---|
Fórmula molecular |
C9H18OS |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
2,2-di(propan-2-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 |
Clave InChI |
OBNXFRXTSJYKSV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCCS1)C(C)C |
SMILES canónico |
CC(C)C1(OCCS1)C(C)C |
Otros números CAS |
16047-99-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





